molecular formula C12H24N2O2 B13327883 Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate

Cat. No.: B13327883
M. Wt: 228.33 g/mol
InChI Key: IRVJMBINNUQSFO-UHFFFAOYSA-N
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Description

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-isopropylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate involves the cleavage of the carbamate group under specific conditions, such as acidic or enzymatic hydrolysis. This cleavage releases the active amine, which can then interact with molecular targets in the body. The molecular targets and pathways involved depend on the specific application and the active amine released.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    Benzyl carbamate: Another carbamate used as a protecting group, but with different stability and reactivity.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different deprotection conditions.

Uniqueness

Tert-butyl (4-isopropylpyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its isopropyl group adds steric hindrance, affecting its reactivity in substitution reactions. Additionally, its specific cleavage conditions make it suitable for applications where controlled release of the active amine is desired.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(4-propan-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-8(2)9-6-13-7-10(9)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)

InChI Key

IRVJMBINNUQSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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